molecular formula C73H133N4O22P B1197172 3-[(2S,3R,4R,5S,6R)-4-[2-(dodecanoylamino)acetyl]oxy-6-[[(2R,3R,4R,5S,6R)-4-[2-(dodecanoylamino)acetyl]oxy-6-(hydroxymethyl)-5-phosphonooxy-3-(tetradecanoylamino)oxan-2-yl]oxymethyl]-5-hydroxy-3-(tetradecanoylamino)oxan-2-yl]oxypentanedioic acid CAS No. 123598-19-6

3-[(2S,3R,4R,5S,6R)-4-[2-(dodecanoylamino)acetyl]oxy-6-[[(2R,3R,4R,5S,6R)-4-[2-(dodecanoylamino)acetyl]oxy-6-(hydroxymethyl)-5-phosphonooxy-3-(tetradecanoylamino)oxan-2-yl]oxymethyl]-5-hydroxy-3-(tetradecanoylamino)oxan-2-yl]oxypentanedioic acid

Cat. No.: B1197172
CAS No.: 123598-19-6
M. Wt: 1449.8 g/mol
InChI Key: UJHMVJBHIMKLDF-BBAFUJFLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2S,3R,4R,5S,6R)-4-[2-(dodecanoylamino)acetyl]oxy-6-[[(2R,3R,4R,5S,6R)-4-[2-(dodecanoylamino)acetyl]oxy-6-(hydroxymethyl)-5-phosphonooxy-3-(tetradecanoylamino)oxan-2-yl]oxymethyl]-5-hydroxy-3-(tetradecanoylamino)oxan-2-yl]oxypentanedioic acid, also known as this compound, is a useful research compound. Its molecular formula is C73H133N4O22P and its molecular weight is 1449.8 g/mol. The purity is usually 95%.
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Properties

CAS No.

123598-19-6

Molecular Formula

C73H133N4O22P

Molecular Weight

1449.8 g/mol

IUPAC Name

3-[(2S,3R,4R,5S,6R)-4-[2-(dodecanoylamino)acetyl]oxy-6-[[(2R,3R,4R,5S,6R)-4-[2-(dodecanoylamino)acetyl]oxy-6-(hydroxymethyl)-5-phosphonooxy-3-(tetradecanoylamino)oxan-2-yl]oxymethyl]-5-hydroxy-3-(tetradecanoylamino)oxan-2-yl]oxypentanedioic acid

InChI

InChI=1S/C73H133N4O22P/c1-5-9-13-17-21-25-27-31-35-39-43-47-60(81)76-66-70(97-64(87)51-74-58(79)45-41-37-33-29-23-19-15-11-7-3)68(89)57(96-73(66)94-55(49-62(83)84)50-63(85)86)54-93-72-67(77-61(82)48-44-40-36-32-28-26-22-18-14-10-6-2)71(69(56(53-78)95-72)99-100(90,91)92)98-65(88)52-75-59(80)46-42-38-34-30-24-20-16-12-8-4/h55-57,66-73,78,89H,5-54H2,1-4H3,(H,74,79)(H,75,80)(H,76,81)(H,77,82)(H,83,84)(H,85,86)(H2,90,91,92)/t56-,57-,66-,67-,68-,69-,70-,71-,72-,73+/m1/s1

InChI Key

UJHMVJBHIMKLDF-BBAFUJFLSA-N

Isomeric SMILES

CCCCCCCCCCCCCC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OC(CC(=O)O)CC(=O)O)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)OP(=O)(O)O)OC(=O)CNC(=O)CCCCCCCCCCC)NC(=O)CCCCCCCCCCCCC)O)OC(=O)CNC(=O)CCCCCCCCCCC

SMILES

CCCCCCCCCCCCCC(=O)NC1C(C(C(OC1OC(CC(=O)O)CC(=O)O)COC2C(C(C(C(O2)CO)OP(=O)(O)O)OC(=O)CNC(=O)CCCCCCCCCCC)NC(=O)CCCCCCCCCCCCC)O)OC(=O)CNC(=O)CCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCC(=O)NC1C(C(C(OC1OC(CC(=O)O)CC(=O)O)COC2C(C(C(C(O2)CO)OP(=O)(O)O)OC(=O)CNC(=O)CCCCCCCCCCC)NC(=O)CCCCCCCCCCCCC)O)OC(=O)CNC(=O)CCCCCCCCCCC

Synonyms

1,3-dicarboxyisopropyl-2-deoxy-6-O-(2-deoxy-3-O(N-dodecanoylglycyl)-4-O-phosphono-2-tetradecanoylamino-beta-D-glucopyranosyl)-3-O-(N-dodecanoylglycyl)-2-tetradecanoylamino-alpha-D-glucopyranoside
DT 5461
DT-5461
DT-5461a

Origin of Product

United States

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